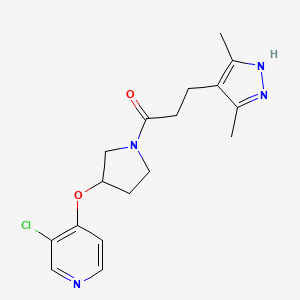

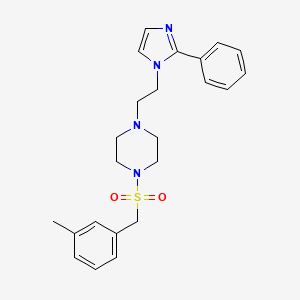

![molecular formula C22H21N3O B2561907 N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871552-75-9](/img/structure/B2561907.png)

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . It also contains a 1,3-benzodiazole moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene and 1,3-benzodiazole moieties, as well as the acetamide group . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene and 1,3-benzodiazole moieties could potentially affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Biological Studies

Naphthalene derivatives have been extensively explored for their potential in treating various diseases, showcasing their versatility in scientific research applications. One study focused on synthesizing novel naphthalene-based compounds to evaluate their anti-Parkinson's activity. These compounds exhibited significant free radical scavenging activity, with some showing potent effects in an in vivo anti-Parkinson's screening using a 6-Hydroxydopamine lesioned rat model. This research highlights the therapeutic potential of naphthalene derivatives in managing Parkinson's disease, emphasizing the importance of further detailed studies in pharmacology and toxicology (Gomathy et al., 2012).

Antimicrobial Properties

Another area of interest is the antimicrobial properties of naphthalene derivatives. Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized and screened for their antibacterial and antifungal activities. These compounds displayed significant activity against various Gram-positive and Gram-negative bacterial strains, as well as different fungal strains, showcasing their potential as antimicrobial agents (Patel & Patel, 2017).

Crystal Structure Analysis

The crystallographic study of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide revealed insights into its molecular structure, providing valuable information for the development of analogs with potential biological activity. The study detailed the conformation of the naphthalene ring and its substituents, contributing to the understanding of the compound's interactions and stability (Tinant et al., 1994).

Catalytic Applications

Naphthalene derivatives have also found applications in catalysis, as demonstrated by the use of nano magnetite (Fe3O4) for the synthesis of naphthalene-based compounds under ultrasound irradiation. This method offers clean methodologies, easy workup procedures, and high yields, highlighting the efficiency of naphthalene derivatives in facilitating chemical reactions (Mokhtary & Torabi, 2017).

Anticancer Evaluation

Moreover, the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds and their in vitro anticancer evaluation demonstrate the potential of naphthalene derivatives in oncology. These compounds were found to exhibit significant activity against breast cancer cell lines, suggesting their utility as leads for the development of new anticancer agents (Salahuddin et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-16(26)23-13-12-22-24-20-8-4-5-9-21(20)25(22)15-17-10-11-18-6-2-3-7-19(18)14-17/h2-11,14H,12-13,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPAFVOONBDJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide](/img/structure/B2561828.png)

![1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2561829.png)

![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)

![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2561840.png)

![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2561845.png)

![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)